Tetrahydropyran
Overview
Description
Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom. It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens. In 2013, its preferred IUPAC name was established as oxane . This compound is a colorless liquid with a boiling point of 88°C and is known for its use as a solvent and in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a common structural motif in many biologically active molecules . As a bioisostere of cyclohexane, THP may gain an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Mode of Action
It is known that thp can interact with its targets through hydrogen bonding, given its oxygen atom .
Biochemical Pathways
The biochemical pathways affected by THP are largely dependent on the specific THP-containing compound . For instance, in the case of ambruticins, a family of polyketide natural products, it is proposed that the THP ring is formed via the AmbJ catalysed epoxidation of the unsaturated 3,5-dihydroxy acid, ambruticin J, followed by regioselective cyclisation to ambruticin F .
Pharmacokinetics
It is suggested that thp substituents, with lower lipophilicity in comparison to the cyclohexyl counterparts, have been employed to modulate the pka of drugs and improve their adme profiles .
Result of Action
The molecular and cellular effects of THP’s action are largely dependent on the specific THP-containing compound and its biological targets . Due to the diverse nature of these compounds, the results of THP’s action can vary widely.
Action Environment
The action, efficacy, and stability of THP can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Tetrahydropyran plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of neopeltolide, a marine natural product, where it interacts with enzymes that facilitate the formation of its ring structure . These interactions are typically characterized by the formation of covalent bonds, which stabilize the compound within the biological system.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, for example, this compound derivatives have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are mediated through the modulation of cell signaling pathways that regulate gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound derivatives have been found to inhibit certain enzymes involved in oxidative stress responses, thereby modulating gene expression and cellular metabolism . These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can maintain their activity over extended periods, although their efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved antioxidant responses. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active forms. For example, in the synthesis of natural products, this compound undergoes enzymatic transformations that result in the formation of complex molecular structures . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity . For instance, this compound derivatives may be transported to specific cellular compartments where they exert their biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules, thereby modulating cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyran can be synthesized through several methods. One classic procedure involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method includes the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups .
Industrial Production Methods: In industrial settings, this compound is often produced from renewable biomass. The process involves the hydrogenation of furfural-derived 3,4-dihydropyran over nickel/silicon dioxide in a continuous flow reactor at temperatures between 150-200°C. This method achieves a high selectivity and yield, making it economically competitive .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lactones and other oxygenated compounds.
Reduction: It can be reduced to form simpler aliphatic compounds.
Substitution: this compound can undergo substitution reactions, particularly at the oxygen atom, to form ethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Acidic conditions, such as the use of p-toluenesulfonic acid, are often employed for the formation of tetrahydropyranyl ethers.
Major Products:
Oxidation: Lactones and carboxylic acids.
Reduction: Aliphatic alcohols and hydrocarbons.
Substitution: Tetrahydropyranyl ethers and other oxygenated derivatives.
Scientific Research Applications
Tetrahydropyran has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrahydrofuran: Another five-membered ring ether, commonly used as a solvent.
2-Methyltetrahydrofuran: A derivative of tetrahydrofuran with similar solvent properties.
Cyclopentyl methyl ether: A cyclic ether used as a solvent in organic synthesis.
Uniqueness: Tetrahydropyran is unique due to its six-membered ring structure, which provides greater stability and resistance to ring-opening polymerization under acidic conditions compared to tetrahydrofuran . This makes it a superior solvent for certain applications, such as plastic dissolution .
Properties
IUPAC Name |
oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVGJBLRPWPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146878-66-2 | |
Record name | Polydihydropyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146878-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3059719 | |
Record name | Tetrahydropyran | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent sweet odor like ether; [HSDB] | |
Record name | Tetrahydropyran | |
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Boiling Point |
88 °C | |
Record name | Tetrahydropyran | |
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Record name | TETRAHYDROPYRAN | |
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Flash Point |
-4.0 °F (-20 °C) CC | |
Record name | TETRAHYDROPYRAN | |
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Solubility |
MISCIBLE WITH ALC, ETHER, MANY OTHER ORG SOLVENTS, SOL IN BENZENE, water solubility = 80,200 mg/l @ 25 °C | |
Record name | Tetrahydropyran | |
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Density |
0.8814 @ 20 °C/4 °C | |
Record name | TETRAHYDROPYRAN | |
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Vapor Density |
4.0 (AIR= 1) | |
Record name | TETRAHYDROPYRAN | |
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Vapor Pressure |
71.5 [mmHg], vapor pressure = 71.5 mm Hg @ 25 °C | |
Record name | Tetrahydropyran | |
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Color/Form |
COLORLESS, MOBILE LIQUID | |
CAS No. |
142-68-7 | |
Record name | Tetrahydropyran | |
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Record name | Tetrahydropyran | |
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Record name | 2H-Pyran, tetrahydro- | |
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Record name | Tetrahydropyran | |
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Record name | TETRAHYDROPYRAN | |
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Melting Point |
-49.2 °C | |
Record name | Tetrahydropyran | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tetrahydropyran (THP) has a molecular formula of C5H10O and a molecular weight of 86.13 g/mol.
A: Several spectroscopic techniques have been employed to characterize this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR have been used to study the conformational behavior of THP derivatives [, , , ]. For example, ¹³C NMR at low temperatures revealed the axial preference of substituents at the 2-position of THP, demonstrating the anomeric effect [].
Mass Spectrometry (MS): MS has been employed to identify and quantify THP and its oxidation products in combustion studies [, ]. * Infrared (IR) Spectroscopy:* Time-resolved IR absorption measurements provided insights into the kinetics of radical reactions involving THP during combustion [].
A: The presence of the ether oxygen in this compound significantly affects its oxidation mechanism compared to cyclohexane. Studies using multiplexed photoionization mass spectrometry have shown that while both compounds form ketohydroperoxides during low-temperature oxidation, the yield from this compound diminishes above 650 K, unlike cyclohexane where it persists up to 700 K []. This difference arises from the ring-opening pathways favored in this compound, which compete with the reactions required for ketohydroperoxide formation. These ring-opening reactions, facilitated by the ether group, generate products like pentanedial, vinyl formate, and 3-butenal, ultimately reducing the concentration of the •QOOH radical necessary for ketohydroperoxide formation [].
ANone: Yes, this compound is a versatile building block in organic synthesis, particularly for constructing complex molecules containing six-membered oxygen heterocycles. Some key applications include:
- Synthesis of Natural Products: THP rings are common motifs in various natural products. Synthetic strategies have been developed to incorporate THP units during the total synthesis of compounds like neopeltolide, lasonolide A, and others [, , ].
- Formation of Substituted Tetrahydropyrans: Several methodologies utilize THP as a starting point for synthesizing diversely substituted derivatives. This can involve reactions such as Prins cyclization, oxa-hetero-Diels-Alder reactions, and others [, , , ].
A: The Prins reaction is a powerful tool for constructing this compound rings, offering a straightforward approach to various substituted derivatives [, ]. This acid-catalyzed reaction typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone, leading to the formation of the six-membered THP ring. The versatility of the Prins reaction lies in its ability to accommodate diverse substitution patterns and its potential for diastereoselectivity, enabling the synthesis of specific stereoisomers of THP derivatives.
A: Yes, certain this compound derivatives exhibit potent inhibitory activity against specific enzymes. For instance,
5-Lipoxygenase Inhibitors: Studies exploring structure-activity relationships identified this compound-based compounds, such as the methoxytetrahydropyrans, as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes []. The chirality and substituents on the THP ring significantly influence their inhibitory activity [].* Galectin-3 Inhibitors:* Research has demonstrated the potential of this compound-based thiodisaccharide mimics as inhibitors of galectin-3 []. This protein plays a role in cancer progression and other diseases. These findings highlight the potential of THP derivatives as leads for developing new therapeutic agents.
A: Computational methods provide valuable insights into various aspects of this compound chemistry:* Conformational Analysis: Density functional theory (DFT) calculations have been extensively used to investigate the conformational preferences of THP and its derivatives. Studies have examined the relative stability of different ring conformers (chair, boat) and the influence of substituents on these preferences [, , , ].* Reaction Mechanism Studies: Computational methods aid in elucidating the mechanisms of reactions involving THP. For example, DFT calculations have been employed to study the energetics of hydrogen abstraction reactions by atomic bromine from THP, providing insights into the reactivity and selectivity of such processes [].* Structure-Activity Relationship (SAR) Studies: Computational tools contribute to SAR studies by analyzing the relationships between the three-dimensional structure of THP derivatives and their biological activity. This information guides the design of new and potentially more potent compounds [, ].
ANone: While the provided research focuses mainly on the chemical reactivity and biological applications of THP and its derivatives, there's limited specific information regarding its broad material compatibility and stability. As an ether, it's likely to be compatible with a range of materials but may be susceptible to peroxide formation upon prolonged exposure to air.
ANone: The biological activity of this compound derivatives is heavily influenced by modifications to its structure:
- Substituent Effects: The type, position, and stereochemistry of substituents significantly impact activity. For example, in 5-lipoxygenase inhibitors, the presence and stereochemistry of a methoxy group are crucial for potency []. Similarly, the size and nature of substituents on the THP ring of galectin-3 inhibitors influence their binding affinity [].
- Chirality: Asymmetry in the THP ring often leads to enantiomers with distinct biological activities. This is evident in PAF antagonists and 5-lipoxygenase inhibitors, where one enantiomer typically exhibits significantly higher potency than its mirror image [, ].
- Ring Modifications: Changes to the THP ring itself, such as the introduction of double bonds or fusion with other ring systems, can drastically alter the properties and biological activity of the resulting compounds [, ].
ANone: Researchers employ a range of analytical methods to characterize, quantify, and monitor THP and its derivatives:
- Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for separating and analyzing THP-containing mixtures. These techniques, often coupled with detectors like mass spectrometry (MS) or UV detectors, enable the identification and quantification of THP and its metabolites in various matrices [, , ].
- Spectroscopic Methods: As mentioned earlier, NMR, MS, and IR spectroscopy play crucial roles in structural elucidation, conformational analysis, and studying the kinetics and mechanisms of reactions involving THP [, , , ].
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